molecular formula C17H14BrClN4O4S B14164540 N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide CAS No. 5742-45-0

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide

Cat. No.: B14164540
CAS No.: 5742-45-0
M. Wt: 485.7 g/mol
InChI Key: ZFYNQOBJMWZRKA-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Bromination: The starting material, 2-hydroxyindole, is brominated using bromine in an appropriate solvent to yield 5-bromo-2-hydroxyindole.

    Condensation: The brominated indole is then condensed with 2-chloro-N-methylsulfonylaniline in the presence of a suitable condensing agent to form the desired product.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxyindole: A precursor in the synthesis of the target compound.

    2-chloro-N-methylsulfonylaniline: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

Its combination of bromine, chlorine, and sulfonyl groups makes it a versatile compound for various research and industrial purposes .

Properties

CAS No.

5742-45-0

Molecular Formula

C17H14BrClN4O4S

Molecular Weight

485.7 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H14BrClN4O4S/c1-28(26,27)23(14-5-3-2-4-12(14)19)9-15(24)21-22-16-11-8-10(18)6-7-13(11)20-17(16)25/h2-8,20,25H,9H2,1H3

InChI Key

ZFYNQOBJMWZRKA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC=CC=C3Cl

Origin of Product

United States

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